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Compound of Interest

Compound Name: 1-(2-Fluorophenyl)ethanol

Cat. No.: B1295034

A detailed spectroscopic analysis of 2-fluoro-1-phenylethanol, 3-fluoro-1-phenylethanol, and 4-
fluoro-1-phenylethanol reveals the subtle yet significant influence of fluorine's position on the
phenyl ring. This guide provides a comparative overview of their Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data for researchers in drug discovery and
organic synthesis.

The introduction of a fluorine atom to the phenyl ring of phenylethanol creates three distinct
positional isomers with unique electronic environments. These differences are clearly reflected
in their spectroscopic signatures, providing a valuable tool for their identification and
characterization. This comparison guide synthesizes available data to highlight these isomeric
distinctions.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the ortho, meta, and para
isomers of fluorinated phenyl ethanol. The data has been compiled from various sources, and
while efforts have been made to ensure consistency, direct comparison is most effective when
data is acquired under identical experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is particularly sensitive to the electronic effects of the fluorine substituent.
The chemical shifts (8) in tH, 13C, and °F NMR spectra provide a detailed picture of the
molecular structure.
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Table 1: *H NMR Spectroscopic Data of Fluorinated 1-Phenylethanol Isomers

O Aromatic

Isomer Position 0 CHs (ppm) & CH (ppm) J (Hz)
(ppm)
2-Fluoro-1-
Data not Data not Data not Data not

phenylethano  ortho ] ) ) ]
| available available available available
3-Fluoro-1-

henyleth t 1.49 (d) 4.88 (q) 7:23-1.30 J=6.4

enylethano  meta : : = 6.

:3 Y a (m), 7.38 (m)
4-Fluoro-1- 7.00-7.04
phenylethano  para 1.46 (d) 4.85 (q) (m), 7.31- J=6.4
I 7.35 (m)

Table 2: 3C NMR Spectroscopic Data of Fluorinated 1-Phenylethanol Isomers

. o Aromatic
Isomer Position 0 CHs (ppm) 6 CH (ppm)
(ppm)
2-Fluoro-1- " Data not Data not Data not
ortho
phenylethanol available available available
123.6, 125.6,
3-Fluoro-1-
meta 25.2 69.8 127.5, 129.8,
phenylethanol
134.4,147.9
4-Fluoro-1- 115.2,127.0,
para 25.3 69.8
phenylethanol 141.5, 160.1

Table 3: 1°F NMR Spectroscopic Data of Fluorinated 1-Phenylethanol Isomers
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Isomer Position o (ppm)

2-Fluoro-1-phenylethanol ortho Data not available
3-Fluoro-1-phenylethanol meta Data not available
4-Fluoro-1-phenylethanol para Data not available

Note: Complete NMR data for 2-fluoro-1-phenylethanol and *°F NMR data for all isomers were
not readily available in the searched literature. The interpretation of 1°F NMR is crucial for
fluorinated compounds, as the chemical shift is highly sensitive to the electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic absorption bands for the hydroxyl (O-H) and carbon-fluorine (C-F) bonds are of
particular interest.

Table 4: Key IR Absorption Frequencies (cm~1) of Fluorinated 1-Phenylethanol Isomers

. Other Key
Isomer Position v (O-H) v (C-F)
Bands
2-Fluoro-1- h Data not Data not Data not
ortho
phenylethanol available available available
1598, 1574,
3-Fluoro-1- N
meta 3355 Not specified 1477, 1079, 811,
phenylethanol
786, 697
4-Fluoro-1- N 1605, 1510,
para 3363 Not specified
phenylethanol 1084, 836

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, aiding in the determination of the molecular weight and structural features.

Table 5: Mass Spectrometry Data of Fluorinated 1-Phenylethanol Isomers
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Key Fragmentation

Isomer Position Molecular lon (m/z)
Peaks (m/z)
2-Fluoro-1- ) )
ortho Data not available Data not available
phenylethanol
3-Fluoro-1- ) )
meta Data not available Data not available
phenylethanol
4-Fluoro-1- ) ]
para Data not available Data not available
phenylethanol

Note: Specific mass spectral data for the fluorinated phenyl ethanol isomers were not available
in the searched literature. Typically, for phenyl ethanol derivatives, fragmentation would involve
the loss of a methyl group (M-15) and water (M-18), as well as characteristic aromatic
fragments.

Experimental Protocols

The data presented in this guide was compiled from literature where spectroscopic analysis
was performed using standard methodologies. Below are generalized protocols typical for the
analysis of such compounds.

NMR Spectroscopy

NMR spectra are typically recorded on 400 or 500 MHz spectrometers.[1] Samples are
dissolved in a deuterated solvent, most commonly chloroform-d (CDCIs), with tetramethylsilane
(TMS) used as an internal standard for *H and 3C NMR.[2] For *°F NMR, an external standard
such as trifluoroacetic acid (CFsCOOH) may be used.[1]

Infrared (IR) Spectroscopy

IR spectra are often recorded on a Fourier-transform infrared (FT-IR) spectrometer. For liquid
samples like the phenyl ethanol isomers, spectra can be obtained as a thin film between salt
plates (e.g., NaCl or KBr).

Mass Spectrometry (MS)
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Mass spectra are typically acquired using a mass spectrometer with electron ionization (El).[1]
The sample is introduced, often after separation by gas chromatography (GC), and bombarded
with electrons, causing ionization and fragmentation.

Visualization of the Comparison Workflow

The logical flow for a comprehensive spectroscopic comparison of these isomers is outlined in
the diagram below. This process ensures a systematic and thorough analysis, from sample
preparation to data interpretation and structural confirmation.

Workflow for Spectroscopic Comparison of Fluorinated Phenyl Ethanol Isomers
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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